3-(3-Chlorothiophen-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C₈H₁₁ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a chlorinated thiophene ring attached to a butanol side chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorothiophen-2-yl)butan-2-ol typically involves the chlorination of thiophene followed by a series of reactions to introduce the butanol side chain. One common method includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 3-chlorothiophene.
Grignard Reaction: The 3-chlorothiophene is then reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of thiophene using industrial chlorinators.
Automated Grignard Reaction: Automated systems for the Grignard reaction to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorothiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to an alkane.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Yields ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Results in various substituted thiophene derivatives.
Scientific Research Applications
3-(3-Chlorothiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorothiophen-2-yl)butan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorothiophen-3-yl)butan-2-ol
- 3-(4-Chlorothiophen-2-yl)butan-2-ol
- 3-(3-Bromothiophen-2-yl)butan-2-ol
Uniqueness
3-(3-Chlorothiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its chlorinated thiophene ring makes it a valuable intermediate for further functionalization and synthesis of complex molecules.
Properties
Molecular Formula |
C8H11ClOS |
---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
3-(3-chlorothiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11ClOS/c1-5(6(2)10)8-7(9)3-4-11-8/h3-6,10H,1-2H3 |
InChI Key |
BQQYENDSUNPMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CS1)Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.